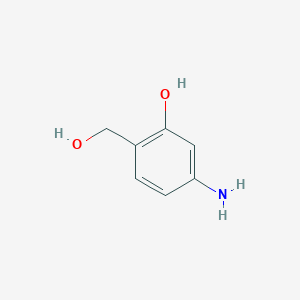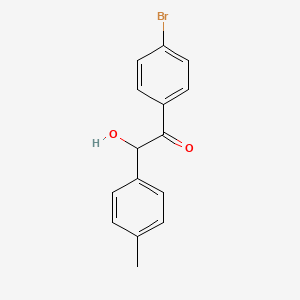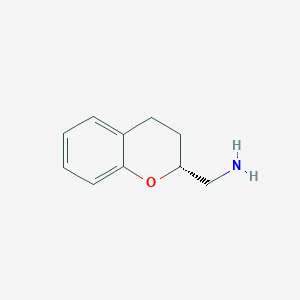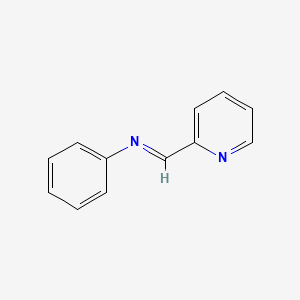
5-Amino-2-(hydroxymethyl)phenol
Descripción general
Descripción
5-Amino-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H9NO2. It is also known by other names such as 4-amino-2-hydroxy-benzyl alcohol. This compound consists of a phenol group with an amino group and a hydroxymethyl group attached to the benzene ring.
Mecanismo De Acción
Target of Action
It’s known that phenolic compounds, which this molecule is a derivative of, often interact with proteins and enzymes, disrupting their function .
Mode of Action
Phenolic compounds are known to interact with their targets through hydrogen bonding and hydrophobic interactions . They can also participate in redox reactions, acting as antioxidants .
Biochemical Pathways
They can inhibit enzymes, interact with receptors, and disrupt cell membranes .
Result of Action
Phenolic compounds can cause cellular damage, disrupt normal cellular functions, and induce apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-(hydroxymethyl)phenol. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(hydroxymethyl)phenol can be achieved through various synthetic routes. One common method involves the reduction of 5-nitro-2-(hydroxymethyl)phenol using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another approach is the catalytic hydrogenation of 5-nitro-2-(hydroxymethyl)phenol using a palladium catalyst (Pd/C) under hydrogen gas (H2) atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group in 5-nitro-2-(hydroxymethyl)phenol can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amino group can undergo electrophilic aromatic substitution reactions with halogens, sulfonyl chlorides, or acyl chlorides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), palladium on carbon (Pd/C) catalyst
Substitution: Halogens, sulfonyl chlorides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: this compound
Substitution: Substituted derivatives of this compound
Aplicaciones Científicas De Investigación
5-Amino-2-(hydroxymethyl)phenol serves as a key intermediate in the synthesis of complex molecules. It has been utilized in the concise stereospecific synthesis of repinotan (BAY×3702), a potent 5-hydroxytryptamine (5-HT1A) antagonist, showcasing its role in the development of therapeutic agents. Studies on derivatives and related compounds of this compound have shown significant biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. For instance, Schiff bases derived from 2-aminophenol have exhibited potent antioxidant and lipoxygenase inhibition activities, alongside excellent antimicrobial activities against various bacteria.
For example, aluminum complexes bearing bidentate (aminomethyl)phenolate ligands have been shown to catalyze the conversion of monosaccharides into 5-(hydroxymethyl)furfural (HMF) in ionic liquids, indicating its utility in biofuel production and as a platform chemical for generating bio-based chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-methoxyphenol
- 5-Amino-2-methylphenol
- 4-Amino-2-hydroxy-benzyl alcohol
Comparison
5-Amino-2-(hydroxymethyl)phenol is unique due to the presence of both an amino group and a hydroxymethyl group attached to the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of complex molecules. In comparison, similar compounds like 5-Amino-2-methoxyphenol and 5-Amino-2-methylphenol may have different reactivity and applications due to variations in their functional groups.
Propiedades
IUPAC Name |
5-amino-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEZKWUFSMWOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)



![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)
![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)






